2-amino-N-methyl-N-(1,3-thiazol-5-ylmethyl)propanamide
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Overview
Description
2-amino-N-methyl-N-(1,3-thiazol-5-ylmethyl)propanamide is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities and are found in various potent biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazole derivatives, including 2-amino-N-methyl-N-(1,3-thiazol-5-ylmethyl)propanamide, often involves multi-step reactions. One common method involves the reaction of aminonitriles with salts and esters of dithioacids, carbon oxysulfide, carbon disulfide, and isothiocyanates . Another approach is the three-component reaction of phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium .
Industrial Production Methods
Industrial production methods for thiazole derivatives typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-methyl-N-(1,3-thiazol-5-ylmethyl)propanamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiazole derivatives into their corresponding thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the C-5 and C-2 positions of the thiazole ring, respectively.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .
Scientific Research Applications
2-amino-N-methyl-N-(1,3-thiazol-5-ylmethyl)propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-amino-N-methyl-N-(1,3-thiazol-5-ylmethyl)propanamide involves its interaction with specific molecular targets and pathways. Thiazole derivatives can activate or inhibit biochemical pathways and enzymes or stimulate/block receptors in biological systems . The exact mechanism depends on the specific structure and functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Bleomycin: An antineoplastic drug that includes a thiazole ring.
Tiazofurin: Another antineoplastic drug with a thiazole component.
Uniqueness
2-amino-N-methyl-N-(1,3-thiazol-5-ylmethyl)propanamide is unique due to its specific substitution pattern on the thiazole ring, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Properties
Molecular Formula |
C8H13N3OS |
---|---|
Molecular Weight |
199.28 g/mol |
IUPAC Name |
2-amino-N-methyl-N-(1,3-thiazol-5-ylmethyl)propanamide |
InChI |
InChI=1S/C8H13N3OS/c1-6(9)8(12)11(2)4-7-3-10-5-13-7/h3,5-6H,4,9H2,1-2H3 |
InChI Key |
JALDDVGOYBTSPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(C)CC1=CN=CS1)N |
Origin of Product |
United States |
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